4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine
Description
4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a hydrazino (-NH-NH₂) group at position 4 and a 3-pyridyl substituent at position 6. The triazine scaffold is widely exploited in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, enabling diverse biological activities .
Properties
IUPAC Name |
4-hydrazinyl-6-pyridin-3-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-2-1-3-11-4-5/h1-4H,10H2,(H3,9,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSNFQPEFDFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381939 | |
| Record name | 4-Hydrazinyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-70-3 | |
| Record name | 4-Hydrazinyl-6-(3-pyridinyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The most widely reported approach involves sequential substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with targeted functional groups.
- Introduction of 3-Pyridyl Group
Cyanuric chloride reacts with 3-aminopyridine under controlled conditions (0–5°C, ethanol) to substitute the first chlorine atom, yielding 2,4-dichloro-6-(3-pyridyl)-1,3,5-triazine .
Hydrazine Substitution
The intermediate undergoes reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (70–80°C) with catalytic acetic acid, replacing the second chlorine to form 2-chloro-4-hydrazino-6-(3-pyridyl)-1,3,5-triazine .Ammonia Substitution
The final chlorine atom is replaced by treating with aqueous ammonia (25–30% NH₃) at 60–70°C to yield the target compound.
| Step | Reagent | Conditions | Yield | Characterization (Key Signals) |
|---|---|---|---|---|
| 1 | 3-Aminopyridine | 0–5°C, ethanol, 4 h | 85% | $$ ^1H $$-NMR: δ 8.6 (pyridyl H) |
| 2 | Hydrazine hydrate | Reflux, AcOH, 6 h | 78% | IR: 3222 cm$$ ^{-1} $$ (N–H stretch) |
| 3 | Aqueous NH₃ | 60°C, 8 h | 82% | $$ ^{13}C $$-NMR: δ 164.8 (C=N) |
Alternative One-Pot Synthesis
A modified method employs triphosgene instead of cyanuric chloride for improved safety and scalability.
- Cyclization : 3-Aminopyridine reacts with triphosgene in dichloromethane at 40°C to form a triazine intermediate.
- Hydrazination : Hydrazine hydrate is introduced directly into the reaction mixture, followed by ammonia gas, to achieve full substitution.
Post-Functionalization of Preformed Triazines
Pre-synthesized 6-(3-pyridyl)-1,3,5-triazin-2-amine derivatives can be hydrazinated via:
- Microwave-Assisted Reactions : Hydrazine hydrate in DMF at 120°C for 30 minutes (yield: 91%).
- Catalytic Methods : Use of CuI or Pd catalysts to accelerate substitution at milder temperatures.
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to maintain precise temperature control and minimize side reactions. Key parameters include:
- Residence Time : 10–15 minutes per substitution step.
- Solvent Recovery : Ethanol is recycled post-reaction to reduce costs.
Critical Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| Stepwise Substitution | High purity, well-characterized steps | Lengthy, requires low temperatures |
| One-Pot Synthesis | Scalable, safer reagents | Requires specialized equipment |
| Microwave-Assisted | Rapid, high yields | Energy-intensive, limited to small scale |
Chemical Reactions Analysis
Types of Reactions
4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine ring .
Scientific Research Applications
4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known kinase inhibitors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Substituents and Their Implications
Analysis :
Anticancer Potential
- EGFR Inhibition: A morpholino-substituted triazine () showed potent EGFR inhibition and apoptosis induction in lung cancer cells. The hydrazino group in the target compound may similarly interact with kinase ATP-binding pockets but with altered selectivity .
- Antileukemic Activity: Derivatives with 4-methylpiperidino and aryl groups (e.g., 4-fluorophenyl) demonstrated efficacy against leukemia cell lines, suggesting that the pyridyl group in the target compound could modulate cytotoxicity .
Antimicrobial and Corrosion Inhibition
- Triazine derivatives with pyrazole-morpholino substituents () exhibited corrosion inhibition, implying that the target compound’s hydrazino group might enhance adsorption on metal surfaces via lone-pair interactions .
Biological Activity
4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine (CAS Number: 175204-70-3) is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9N7
- Molecular Weight : 203.209 g/mol
- IUPAC Name : this compound
- SMILES Notation : NNC1=NC(N)=NC(=N1)C1=NC=CC=C1
Antitumor Activity
Recent studies have highlighted the potential of triazine derivatives, including this compound, as promising antitumor agents. A study synthesized various hydrazinyl derivatives and evaluated their antiproliferative activity against several cancer cell lines. Notably, compounds with similar structural features exhibited significant cytotoxicity with IC50 values in the nanomolar range against cell lines such as H460 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | H460 | 0.07 |
| 5j | MDA-MB-231 | 0.05 |
| 5j | HT-29 | 6.31 |
These findings suggest that modifications at specific positions of the triazine core can enhance biological activity.
Antimicrobial Activity
Hydrazones and their derivatives are known for a wide range of antimicrobial properties. The compound's structure suggests potential activity against various pathogens. A review on hydrazones indicated that many derivatives exhibit antibacterial and antifungal activities . Although specific studies on this compound were limited in the search results, its structural analogs have shown promising results.
The mechanisms through which hydrazine derivatives exert their biological effects often involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance:
- DNA Intercalation : Some compounds in this class can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Hydrazone derivatives have been reported to inhibit various enzymes involved in cancer cell metabolism.
Case Studies and Research Findings
A notable study synthesized a series of hydrazinyl derivatives and evaluated their biological activities comprehensively. The results indicated that compounds with specific substituents demonstrated enhanced selectivity and potency against cancer cells compared to traditional chemotherapeutic agents .
Another research highlighted the structure-activity relationship (SAR) of similar triazine compounds, emphasizing that electron-withdrawing groups significantly improve antiproliferative activity against targeted cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via solvent-free interactions or one-pot cotrimerization of nitriles with guanidine derivatives. For example, solvent-free reactions between substituted triazines and amines yield products with intact functional groups (e.g., methylsulfanyl) . One-pot methods using guanidine nitrate and sodium hydroxide in ethanol under reflux (10+ hours) are effective for forming triazine cores, as seen in analogous compounds . Standardization requires monitoring reaction progress via TLC and optimizing temperature (typically 80–100°C) and solvent polarity to enhance yields (reported 70–85% in related syntheses) .
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Confirm the structure using ¹H NMR (e.g., pyridyl protons at δ 8.5–9.0 ppm, hydrazino NH₂ signals at δ 4.5–5.5 ppm) and ¹³C NMR (triazine carbons at 160–170 ppm). Elemental analysis (C, H, N) should align with theoretical values (±0.3%). For example, analogous triazine derivatives show consistent melting points (e.g., 180–220°C) and NMR shifts, validated against computed PubChem data .
Q. What are the key reactivity patterns observed in substitution reactions involving the hydrazino and pyridyl groups?
- Methodological Answer : The hydrazino group (-NH-NH₂) undergoes electrophilic substitution (e.g., acylation with chloroacetyl chloride in toluene, catalyzed by triethylamine) . The pyridyl moiety participates in coordination chemistry (e.g., metal complexation) and can be functionalized via cross-coupling (e.g., Suzuki reactions). Monitor reactivity using HPLC-MS to track byproducts and optimize stoichiometry .
Advanced Research Questions
Q. How can 3D-QSAR modeling be applied to predict and optimize the antileukemic activity of this compound?
- Methodological Answer : Use 3D-QSAR to correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with antileukemic IC₅₀ values. For example, in analogous triazines, 4-methylpiperidine substituents enhanced activity against leukemia cell lines (e.g., K562). Train models using CoMFA/CoMSIA with steric, electrostatic, and hydrophobic descriptors . Validate predictions via in vitro assays (e.g., MTT tests) .
Q. What computational strategies are recommended for designing novel derivatives with enhanced target specificity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for orbital energy analysis) and molecular docking (e.g., with CDK2 or BCR-ABL kinases). ICReDD’s reaction path search methods can simulate substitution patterns and predict regioselectivity . For example, pyridyl-triazine hybrids show improved binding affinity when the hydrazino group forms hydrogen bonds with kinase active sites .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Conduct ADMET profiling (e.g., microsomal stability assays) and modify the hydrazino group (e.g., prodrug strategies). Cross-validate in vivo results using orthotopic leukemia models and compare with structurally similar compounds (e.g., 6-aryl-4-cycloamino triazines with confirmed in vivo activity) .
Q. What advanced purification techniques are critical for isolating high-purity samples of this compound?
- Methodological Answer : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient). For hygroscopic intermediates, employ freeze-drying. Purity (>98%) can be confirmed via HPLC-UV (λ = 254 nm) and mass spectrometry .
Data Contradiction Analysis
- Example : Conflicting reports on antileukemic activity between similar triazines.
- Resolution : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methylpiperidine) using 3D-QSAR and dose-response curves. Meta-analysis of IC₅₀ values (e.g., 10–50 μM ranges) reveals electron-deficient aryl groups enhance potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
